Product packaging for Bis(isocyanatomethyl)benzene(Cat. No.:CAS No. 25854-16-4)

Bis(isocyanatomethyl)benzene

Cat. No.: B1335007
CAS No.: 25854-16-4
M. Wt: 188.18 g/mol
InChI Key: FKTHNVSLHLHISI-UHFFFAOYSA-N
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Description

1,3-Bis(isocyanatomethyl)benzene ( 3634-83-1), commonly known as m-Xylylene Diisocyanate (XDI), is a high-value chemical intermediate characterized by its two highly reactive isocyanate groups . This structure makes it an essential building block in organic synthesis, particularly for constructing specialized polymers and performance chemicals. Its primary research and industrial value lies in the synthesis of advanced polyurethanes, where it contributes to materials with exceptional mechanical strength, flexibility, and, critically, excellent resistance to yellowing and degradation from weather and light exposure . The mechanism of action for XDI involves its isocyanate groups readily reacting with compounds containing active hydrogens, such as alcohols and amines, to form urethane and urea linkages, respectively . This reactivity is leveraged in the production of advanced coatings, adhesives, and high-performance elastomers for the automotive and construction industries . Beyond material science, its versatility extends to serving as a key intermediate in the pharmaceutical industry for the synthesis of complex Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector for creating advanced pesticides and herbicides with targeted biological activity . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1335007 Bis(isocyanatomethyl)benzene CAS No. 25854-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHNVSLHLHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922174
Record name 1,2-Bis(isocyanatomethyl)benzene
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25854-16-4, 116846-29-8
Record name Benzene, bis(isocyanatomethyl)-
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Record name Benzene, bis(isocyanatomethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Bis(isocyanatomethyl)benzene
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Record name Bis(isocyanatomethyl)benzene
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Synthetic Methodologies for Bis Isocyanatomethyl Benzene

Phosgene-Based Synthesis Routes and Mechanistic Investigations

The conventional and most established industrial production of bis(isocyanatomethyl)benzene relies on the use of phosgene (B1210022), a highly reactive and toxic gas. sciencepublishinggroup.comscispace.com This method typically involves the reaction of m-xylylenediamine (B75579) (MXDA) with phosgene in a multi-step process. scispace.com

The synthesis begins with the reaction between m-xylylenediamine and phosgene at low temperatures to form a salt. scispace.com This intermediate subsequently reacts with liquid phosgene, leading to the formation of m-xylylenediaminochloride. In the final stage, this chloride derivative is treated with gaseous phosgene at an elevated temperature to yield the desired this compound. scispace.com A notable side-product of this process can be m-chloromethyl benzyl (B1604629) isocyanate. scispace.com While effective, the extreme toxicity and handling difficulties associated with phosgene have spurred significant research into safer, alternative synthetic pathways. sciencepublishinggroup.comscispace.com The particularity of phosgene presents considerable restrictions on the synthesis and application of the final product, maintaining a high production threshold and cost. sciencepublishinggroup.comscispace.com

Non-Phosgene Green Synthesis Strategies for this compound

Growing environmental and safety concerns have made the development of non-phosgene routes for isocyanate synthesis a major research hotspot. sciencepublishinggroup.comsciencepublishinggroup.com These "green" strategies aim to replace highly toxic reagents like phosgene with safer alternatives and develop more environmentally friendly processes. sciencepublishinggroup.com

A leading non-phosgene alternative is the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene. scispace.com BTC is a stable, crystalline solid at room temperature, making it a significantly safer and more convenient substitute for gaseous phosgene. scispace.comsanjaychemindia.com It exhibits similar reactivity to phosgene and can be used in a wide range of organic syntheses, including the production of isocyanates. scispace.comresearchgate.net

The synthesis of 1,3-bis(isocyanatomethyl)benzene (B1346656) has been successfully optimized using BTC and m-xylylenediamine. scispace.com Research has systematically studied the influence of various reaction parameters to maximize the product yield. sciencepublishinggroup.comscispace.com It was found that multiple correlation reactions occur during the process, and careful control of conditions is necessary to promote the formation of the desired diisocyanate while suppressing side reactions. scispace.com

Beyond the use of BTC, other green synthetic pathways for isocyanates are being explored. One prominent area of research is the thermal decomposition of carbamates. muctr.ru This method avoids phosgene entirely by forming a carbamate (B1207046) intermediate, which is then heated to produce the isocyanate and an alcohol byproduct that can potentially be recycled. muctr.ru

Another innovative approach involves leveraging carbon dioxide (CO2) as a C1 source for isocyanate precursors. researchgate.net For instance, the synthesis of methyl N-phenyl carbamate, a key intermediate for isocyanates, has been studied via the reaction of dimethyl carbonate and N,N′-diphenyl urea (B33335). researchgate.net Such methods align with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. iosrjournals.org These strategies, while not yet fully commercialized for this compound production, represent promising directions for future environmentally benign manufacturing processes. muctr.ruresearchgate.net

Process Optimization and Reaction Parameter Studies in this compound Production

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact. In the non-phosgene synthesis of 1,3-bis(isocyanatomethyl)benzene using bis(trichloromethyl) carbonate (BTC), several key parameters have been extensively studied. scispace.com

A comprehensive investigation into the reaction between m-xylylenediamine (MXDA) and BTC identified the optimal conditions for achieving a high yield. scispace.com The study systematically varied the molar ratio of reactants, reaction temperature, reaction time, and the flow rate of nitrogen gas used to purge the reaction. scispace.comsciencepublishinggroup.com The findings demonstrated that an excess of the diamine relative to BTC was beneficial. scispace.com The yield was found to increase with reaction time and temperature up to a certain point, after which the formation of by-products might become more significant. scispace.com

The optimized conditions from this research are summarized in the table below.

Table 1. Optimal Reaction Conditions for the Synthesis of 1,3-Bis(isocyanatomethyl)benzene using BTC
ParameterOptimal Value
Molar Ratio (MXDA to BTC)1.2:1.0
Reaction Temperature125°C
Reaction Time8.0 hours
Nitrogen Gas Velocity8 mL·min⁻¹
Final Yield 83.35%

These optimized parameters provide a safe and convenient route for the synthesis of 1,3-bis(isocyanatomethyl)benzene, achieving a high yield of 83.35% without the use of highly toxic phosgene. sciencepublishinggroup.comscispace.com

Polymerization Kinetics and Reaction Mechanisms Involving Bis Isocyanatomethyl Benzene

Kinetic Studies of Polymerization Reactions

Kinetic studies of the polymerization involving bis(isocyanatomethyl)benzene are essential for understanding the reaction rates and the influence of various parameters on the polymerization process. These studies often involve monitoring the concentration of reactants over time and determining the kinetic parameters that govern the reaction.

The progress of polymerization reactions involving this compound can be effectively monitored in real-time using spectroscopic and calorimetric techniques.

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the polymerization of isocyanates. The reaction can be followed by observing the disappearance of the characteristic N=C=O stretching vibration of the isocyanate group, which appears as a strong and sharp absorption band around 2270 cm⁻¹. Concurrently, the formation of the urethane (B1682113) linkage can be monitored by the appearance of the N-H stretching band (around 3300 cm⁻¹) and the carbonyl (C=O) stretching band of the urethane group (around 1700-1730 cm⁻¹). By recording spectra at regular intervals, the concentration of the isocyanate groups can be quantified, allowing for the determination of the reaction kinetics.

From the data obtained through spectroscopic and calorimetric methods, key kinetic and activation parameters for the polymerization of this compound can be determined.

A detailed kinetic study on the uncatalyzed reaction of 1,3-xylylene diisocyanate (1,3-XDI), an alternative name for 1,3-bis(isocyanatomethyl)benzene (B1346656), with various aliphatic alcohols and polyols in toluene (B28343) has provided valuable insights. The reaction was found to follow pseudo-first-order kinetics when the alcohol was used in large excess. The apparent rate coefficients and activation energies were determined for these reactions.

The reactivity of 1,3-bis(isocyanatomethyl)benzene is observed to be intermediate between that of aromatic and aliphatic isocyanates. niscpr.res.in The pseudo-first-order rate coefficient was found to increase with the increasing alkyl chain length of the alcohol. niscpr.res.in For instance, in the reaction with 1-propanol (B7761284), the apparent rate coefficient (k1,app) was 0.0166 min⁻¹, while for 1-hexanol (B41254), it increased to 0.0341 min⁻¹. niscpr.res.in

The activation energies for the reaction of 1,3-bis(isocyanatomethyl)benzene with different alcohols were also determined, ranging from 25.6 to 38.6 kJ/mol. niscpr.res.in The activation energy for the reaction with 1-propanol was found to be 25.6 kJ/mol, while for 1-hexanol it was 38.6 kJ/mol. niscpr.res.in In reactions with polyols like polytetrahydrofuran (PTHF), the rate coefficients were found to be largely independent of the polymer chain length. niscpr.res.in However, a significant decrease in rate coefficients was observed for the reaction with monomethoxylated polyethylene (B3416737) glycol (mPEG). niscpr.res.in

Table 1: Apparent Pseudo-First-Order Rate Coefficients for the Reaction of 1,3-Bis(isocyanatomethyl)benzene with Various Alcohols and Polyols at 80 °C in Toluene niscpr.res.in

ReactantApparent Rate Coefficient (k1,app) (min⁻¹)Apparent Rate Coefficient (k2,app) (min⁻¹)
1-Propanol0.0166-
1-Butanol0.0235-
1-Pentanol0.0298-
1-Hexanol0.0341-
Polytetrahydrofuran (PTHF)0.01130.0128
Monomethoxylated Polyethylene Glycol (mPEG)0.002640.00245

Table 2: Activation Parameters for the Reaction of 1,3-Bis(isocyanatomethyl)benzene with Aliphatic Alcohols niscpr.res.in

AlcoholActivation Energy (Ea) (kJ/mol)
1-Propanol25.6
1-Butanol30.1
1-Pentanol34.5
1-Hexanol38.6

Mechanism of Isocyanate Reactivity with Nucleophiles

The formation of polymers from this compound is fundamentally based on the high reactivity of the isocyanate group towards nucleophiles.

The primary reaction in the formation of polyurethanes from this compound is the nucleophilic addition of an alcohol (a nucleophile) to the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage.

The general mechanism can be described as follows:

The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group.

A zwitterionic intermediate is formed.

A proton is transferred from the alcohol's hydroxyl group to the nitrogen of the isocyanate group.

The final product, a urethane, is formed.

This reaction is typically second-order, being first-order with respect to both the isocyanate and the alcohol concentrations. rsc.org The reaction rate is influenced by the electronic and steric nature of both the isocyanate and the alcohol. Electron-withdrawing groups on the benzene (B151609) ring of the isocyanate can increase the electrophilicity of the carbonyl carbon and thus accelerate the reaction. rsc.org

The reaction between isocyanates and alcohols can be significantly accelerated by the use of catalysts. These catalysts can influence the reaction rate and selectivity, and their investigation is crucial for controlling the polymerization process.

Common catalysts for the urethane reaction include tertiary amines and organometallic compounds, with dibutyltin (B87310) dilaurate (DBTDL) being a widely used and highly effective catalyst. mofanpu.com The catalytic mechanism of organotin compounds like DBTDL is generally believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. niscpr.res.in This complex facilitates the nucleophilic attack of the alcohol on the isocyanate group, thereby lowering the activation energy of the reaction.

The catalytic activity of DBTDL can also be influenced by the order of addition of the reactants. niscpr.res.in Studies have shown that the reaction rate is highest when the catalyst is added to a mixture of the diol and the diisocyanate. niscpr.res.in

While specific studies on the catalytic effects on this compound are limited, the general principles of isocyanate catalysis are applicable. The use of catalysts like DBTDL would be expected to significantly increase the rate of polyurethane formation from this compound and polyols, allowing for faster curing times and the ability to conduct the polymerization at lower temperatures.

Dynamic Covalent Chemistry in this compound-Derived Polymers

Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt their structure and properties in response to external stimuli, such as heat. wernerblank.com In the context of polyurethanes derived from this compound, the urethane linkage itself can exhibit dynamic behavior under certain conditions.

The urethane bond can undergo reversible dissociation back to the constituent isocyanate and alcohol at elevated temperatures. wernerblank.com This retro-urethane reaction allows for the polymer network to be broken down and reformed, leading to properties such as reprocessability, self-healing, and recyclability in cross-linked polyurethane networks. mofanpu.com

The incorporation of this compound into polyurethane networks with dynamic covalent character can be achieved by carefully controlling the stoichiometry and the structure of the polymer. For instance, the presence of excess hydroxyl groups can influence the thermal stability and reversibility of the urethane linkages. mofanpu.com The benzyl-type structure of this compound may influence the temperature at which this dynamic behavior is observed compared to purely aromatic or aliphatic diisocyanates.

While the field of dynamic covalent polymers is an active area of research, the specific application of this compound in the design of such materials is an area with potential for further exploration. The principles of dynamic urethane chemistry suggest that polymers derived from this monomer could be designed to exhibit these advanced, adaptive properties. wernerblank.com

Hindered Urea (B33335) Bond (HUB) Formation and Reversibility Mechanisms

The formation of a polyurea from this compound and a bulky diamine involves the creation of hindered urea bonds (HUBs). Unlike conventional urea bonds, which are known for their exceptional stability, HUBs exhibit dynamic characteristics due to steric hindrance. core.ac.ukresearchgate.net This steric strain is intentionally introduced by using amines with bulky substituents attached to the nitrogen atoms. core.ac.uk

The underlying mechanism for the reversibility of HUBs lies in the disruption of the bond's electronic structure. In a standard urea bond, the lone pair of electrons on the nitrogen atoms can delocalize into the carbonyl group's p-orbital, creating a stable, planar structure with significant double-bond character. core.ac.uk However, the presence of bulky groups forces the rotation of the N-C bond, disturbing this co-planarity. This orbital misalignment diminishes the conjugation effect, thereby weakening the carbonyl-amine interaction. nih.govgoogle.comacs.org The weakened bond can then undergo reversible dissociation into its constituent isocyanate and amine groups under mild, catalyst-free conditions. core.ac.ukgoogle.com

This dynamic equilibrium can be represented by the following reaction:

R-NH-CO-NH-R' ⇌ R-NCO + H₂N-R'

The equilibrium constant (Keq) for this reaction is a critical parameter that dictates whether a stable polymer can be formed. A sufficiently large Keq is necessary to ensure a high molecular weight polymer is favored at equilibrium. nih.govillinois.edu For instance, polyureas based on hindered urea bonds can still possess high binding constants (Keq ~ 105 M-1) sufficient for the formation of high molecular weight polymers. nih.gov

The dissociation of these bonds does not require external catalysts and can occur at ambient or slightly elevated temperatures. google.com For example, a study on a model hindered urea system, 1-(tert-butyl)-1-ethylurea (TBEU), demonstrated a dissociation rate (k-1) of 0.21 h-1 at 37°C. google.comillinois.edu This inherent reversibility imparts dynamic properties to the resulting polyurea, such as self-healing and recyclability.

Steric Effects of Diisocyanate Structure on Dynamic Bond Behavior

The structure of the diisocyanate, including this compound, plays a significant role in the dynamic behavior of the resulting hindered urea bonds. The steric hindrance around the isocyanate group directly influences the reversibility of the HUB. researchgate.net Research has shown that the reversibility of HUBs increases with the order of the isocyanate group, following the trend: primary (1°) > secondary (2°) > tertiary (3°). researchgate.net this compound contains primary isocyanate groups, which contributes to a higher degree of reversibility in the formed HUBs compared to diisocyanates with secondary or tertiary isocyanates.

While the steric hindrance provided by the amine is the primary driver for HUB reversibility, the diisocyanate's structure, particularly the spacer group between the isocyanate functionalities, can have a more pronounced effect on the bulk mechanical properties of the polymer at ambient temperatures than the steric hindrance itself. researchgate.netresearchgate.net The blending of different diisocyanates, such as 1,4-bis(isocyanatomethyl)benzene (B8656846) (XDI) and tetramethylxylene diisocyanate (TMXDI), has been explored as a method to tailor the mechanical and self-healing properties of the resulting polymers. researchgate.net

The table below summarizes the influence of the isocyanate group's order on the reversibility of hindered urea bonds.

Isocyanate Group OrderReversibility of Hindered Urea Bond
Primary (1°)High
Secondary (2°)Medium
Tertiary (3°)Low

This table illustrates the general trend of increasing HUB reversibility with a decrease in the order of the isocyanate group, based on research findings. researchgate.net

Hydrolytic Degradation Mechanisms of this compound-based Polyureas

Polyureas based on this compound that incorporate hindered urea bonds are susceptible to hydrolytic degradation through a unique mechanism driven by the reversible nature of the HUBs. nih.govacs.org Unlike conventional polyureas, which are generally very stable towards hydrolysis, these dynamic polymers can be designed to degrade in aqueous environments. nih.govnih.gov

The degradation process is initiated by the dissociation of the hindered urea bond into the corresponding amine and isocyanate, as described in section 3.3.1. nih.govacs.org In the presence of water, the highly reactive isocyanate group undergoes rapid hydrolysis to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. nih.gov This irreversible hydrolysis of the isocyanate shifts the dynamic equilibrium of the HUB dissociation towards the dissociated state, driving the continuous degradation of the polymer backbone. nih.govacs.org

Reversible Dissociation: Polyurea (with HUB) ⇌ Amine + Isocyanate

Irreversible Hydrolysis: Isocyanate + H₂O → [Carbamic Acid] → Amine + CO₂

The rate of this hydrolytic degradation is directly linked to the dynamicity of the hindered urea bonds; HUBs with a higher dissociation rate (i.e., greater steric hindrance) will lead to faster polymer degradation. nih.govacs.org This allows for the tunability of the degradation profile by careful selection of the bulky amine and diisocyanate monomers. nih.gov

A study investigating the hydrolytic degradation of a linear polyurea synthesized from 1,3-bis(isocyanatomethyl)benzene and N,N'-di-tert-butylethylenediamine provides concrete evidence of this process. When a solution of this polymer in dimethylformamide (DMF) containing 5% water was incubated at 37°C, a significant reduction in its molecular weight was observed over time.

Polymer SystemIncubation Time (hours)Molecular Weight Reduction (%)
Poly(1,3-bis(isocyanatomethyl)benzene / N,N'-di-tert-butylethylenediamine)4881

This table presents the significant molecular weight reduction of a polyurea based on 1,3-bis(isocyanatomethyl)benzene after 48 hours in a water/DMF mixture, highlighting the effectiveness of the hydrolytic degradation mechanism. nih.gov

Development of Advanced Polymeric Materials Utilizing Bis Isocyanatomethyl Benzene

Polyurethane Systems Derived from Bis(isocyanatomethyl)benzene

Polyurethanes synthesized using this compound exhibit a range of desirable properties, from high mechanical strength to enhanced thermal stability, making them suitable for various applications, including coatings, adhesives, and elastomers. guidechem.comdeshangchemical.com

Synthesis and Structural Elucidation of this compound-Based Polyurethanes

The synthesis of polyurethanes from this compound typically involves a polyaddition reaction with a polyol. The resulting polymer's structure and properties are influenced by the type of polyol and other reactants used. For instance, a series of waterborne polyurethanes were synthesized using 1,3-xylylene diisocyanate (XDI), a polyester (B1180765) polyol as the soft segment, and 2,2-dimethylolpropionic acid (DMPA) and 1,4-butanediol (B3395766) (BDO) as hard segments. researchgate.net The ratio of the hydrophilic chain extender (DMPA) to the hydrophobic chain extender (BDO) was found to significantly impact the properties of the resulting polyurethane dispersion and films. researchgate.net

Structural analysis of these polyurethanes often involves techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) to understand the molecular arrangement and degree of phase separation between the hard and soft segments. For example, in a study of polyurethane elastomers based on trans-1,4-bis(isocyanatomethyl)cyclohexane (a related cycloaliphatic diisocyanate), wide-angle X-ray diffraction (WAXD) was used to investigate the crystal structure of the hard segment chains. rubber.or.kr The crystalline peaks observed corresponded to a triclinic crystal system, indicating a well-organized hard segment domain. rubber.or.kr This high degree of organization in the hard segments, facilitated by the symmetric structure of the diisocyanate, contributes to the superior mechanical properties of the resulting polyurethanes. acs.org

Development of High-Performance Polyurethane Materials

The development of high-performance polyurethanes from this compound focuses on tailoring their mechanical and thermal properties for specific applications. The unique combination of an aromatic ring and aliphatic methylene (B1212753) groups in XDI imparts both rigidity and flexibility to the polymer chain. jst.go.jp This structure allows for the creation of polyurethanes with excellent stain resistance and adhesion to metal surfaces, surpassing the performance of coatings made with other common diisocyanates like hexamethylene diisocyanate (HDI) biuret. jst.go.jp

Research has shown that polyurethane elastomers synthesized with aliphatic diisocyanates bearing a symmetric structure, such as 1,4-H6XDI, exhibit well-organized hard segment domains. acs.org This organization leads to superior mechanical properties compared to polyurethanes based on the widely used 4,4'-diphenylmethane diisocyanate (MDI). acs.org The mechanical properties of these elastomers, including Young's modulus and strain at break, can be controlled by adjusting the hard segment content and the ratio of chain extenders. rubber.or.krkoreascience.kr For example, in 1,4-H6XDI-based polyurethanes, the Young's modulus could be controlled in the range of 6 to 20 MPa. rubber.or.krkoreascience.kr

The following table summarizes the mechanical properties of a polyurethane elastomer synthesized with 1,4-H6XDI:

PropertyValue
Young's Modulus6-20 MPa rubber.or.krkoreascience.kr
Strain at Break5-15 rubber.or.kr

This data is based on polyurethane elastomers synthesized with trans-1,4-bis(isocyanatomethyl) cyclohexane (B81311) (1,4-H6XDI), poly(oxytetramethylene) glycol, 1,4-butanediol (BD), and 1,1,1-trimethylol propane (B168953) (TMP).

Research on Bio-based Polyurethane Prepolymers

In recent years, there has been a growing interest in developing polyurethanes from renewable resources to address sustainability concerns. techscience.com Research in this area includes the synthesis of bio-based polyols from sources like vegetable oils, which can then be reacted with isocyanates such as this compound to create bio-based polyurethanes. nih.govmdpi.com

Various vegetable oils, including castor oil, soybean oil, and rapeseed oil, can be chemically modified to introduce hydroxyl groups, making them suitable for polyurethane synthesis. nih.govresearchgate.net For instance, castor oil can be transesterified with polyhydroxy alcohols like glycerol (B35011) to increase its hydroxyl value, leading to a higher degree of cross-linking and hardness in the final polyurethane. nih.gov The long methylene chains from the fatty acids in these oils contribute to the flexibility of the polymer. nih.gov

Researchers have successfully synthesized polyurethane scaffolds for tissue engineering applications using a bio-based polyol derived from Euterpe oleracea Mart. seeds (açaí berry) and a polyisocyanate derived from hexamethylene diisocyanate. aidic.it This demonstrates the potential for creating biocompatible and biodegradable polyurethanes from renewable raw materials. aidic.it The development of bio-based diisocyanates is also an active area of research, with precursors like amino acids, furan (B31954) derivatives, and lignin-based aromatics being explored. researchgate.net

Polyurea Formulations Incorporating this compound

Polyureas, formed by the reaction of an isocyanate with an amine, are another important class of polymers. Those incorporating this compound can be designed to have unique properties, including self-healing capabilities.

Design and Synthesis of Hindered Urea (B33335) Bond (HUB)-Containing Polyureas

A key innovation in polyurea chemistry is the development of hindered urea bonds (HUBs). nih.govcore.ac.uk These bonds are formed by reacting an isocyanate with a bulky amine. nih.gov The steric hindrance around the urea linkage destabilizes the bond, allowing it to reversibly dissociate into the constituent isocyanate and amine. nih.govcore.ac.uk This dynamic nature is the basis for creating self-healing and recyclable polyurea materials. nih.gov

The synthesis of HUB-containing polyureas is straightforward and can be achieved by simply mixing multifunctional bulky amines and isocyanates, often without the need for catalysts or extreme reaction conditions. nih.govacs.org this compound is a suitable diisocyanate for this purpose. For example, polyureas with tunable degradation kinetics have been developed by reacting diisocyanates like 1,3-bis(isocyanatomethyl)benzene (B1346656) with diamines containing bulky substituents. acs.org The rate of hydrolysis and degradation of these polymers can be controlled by the degree of steric hindrance in the HUB structure. nih.govacs.org

Self-Healing Polyurea Networks and Functional Properties

The reversible nature of hindered urea bonds enables the creation of self-healing polyurea networks. When a crack or damage occurs in the material, the HUBs at the fracture surface can dissociate and then reform, repairing the damage and restoring the material's mechanical properties. nih.gov This self-healing process can occur autonomously at relatively low temperatures without the need for external catalysts. nih.gov

Research has demonstrated the effectiveness of this approach. For instance, cross-linked poly(urethane-urea)s incorporating N-tertbutyl-N-ethylurea (TBEU) as the HUB have shown excellent self-healing capabilities. nih.gov The incorporation of aromatic moieties from diamines into HUB-containing poly(urethane-urea)s has been shown to significantly improve the thermal and mechanical performance of the materials while maintaining their recyclability and self-healing properties. illinois.edu Furthermore, blending different isocyanates, such as 1,4-bis(isocyanatomethyl)benzene (B8656846) (XDI) and tetramethylxylene diisocyanate (TMXDI), allows for the expansion of the mechanical and self-healing properties of the resulting polymers. researchgate.net

Polythiourethane Architectures via Thiol-Isocyanate Click Reactions

The thiol-isocyanate "click" reaction is a highly efficient and versatile method for synthesizing polythiourethanes (PTUs). researchgate.netmdpi.com This reaction involves the nucleophilic addition of a thiol to an isocyanate, which can be catalyzed by either a base or an acid. researchgate.netupc.edu It is known for its high conversion rates and the absence of significant side reactions, which are sometimes observed in conventional polyurethane synthesis. upc.edu The resulting PTUs are a versatile class of polymers with excellent mechanical, physical, and optical properties. researchgate.net

High refractive index polymers (HRIPs) are crucial materials for advanced optical applications, particularly in the manufacturing of optical lenses. researchgate.netepa.gov Polythiourethanes are especially well-suited for this purpose due to the incorporation of sulfur atoms, which have high polarizability and contribute to a higher refractive index. mdpi.comepa.gov

The synthesis of HRIPs often involves the reaction of an aromatic diisocyanate, such as this compound (also known as xylene diisocyanate or XDI), with a sulfur-containing polythiol. researchgate.netepa.gov The presence of the benzene (B151609) ring in this compound and the high sulfur content of the thiol monomer synergistically increase the refractive index of the resulting polymer. researchgate.netepa.gov

The optical properties of polythiourethanes, specifically the refractive index and Abbe number, can be precisely tailored by carefully selecting the monomer structures and their composition in the polymer formulation. epa.govnih.govresearchgate.net

The key factors influencing the refractive index are the presence of highly polarizable atoms and groups, such as sulfur and aromatic rings. epa.govgrafiati.com By reacting this compound with various polythiols that differ in sulfur content and structure, a range of refractive indices can be achieved. epa.govresearchgate.netresearchgate.net For instance, increasing the concentration of a high refractive index polythiol additive in a formulation can systematically increase the refractive index of the final polymer. researchgate.netresearchgate.net This approach allows for the creation of novel polymer compositions with tailor-made optical properties. researchgate.netresearchgate.net

Table 2: Optical Properties of Polythiourethanes with this compound

DiisocyanatePolythiolRefractive Index (nD)Abbe's Number (νD)Key FeatureReference
This compound (XDI)2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (GST)1.655933.24High refractive index and high tensile strength (95.64 MPa). researchgate.netepa.gov
m-Xylylene diisocyanate (XDI)Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)~1.66-High refractive index suitable for optical lens requirements. researchgate.net

Emerging Polymer Architectures and Composites

Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules with highly branched, three-dimensional architectures. Their distinct properties, such as low viscosity and high functionality, make them valuable components in the formulation of high-performance materials. prezi.comresearchgate.net

In the context of polyurethane and polythiourethane systems, HBPs can be incorporated to enhance various properties of the final material. prezi.comresearchgate.net For instance, sulfur-rich hyperbranched polyols have been synthesized using thiol-yne click chemistry. prezi.com These HBPs can then be reacted with diisocyanates to create advanced poly(thiourethane-urethane) coatings. prezi.com The resulting materials exhibit high performance as adhesives, sealants, and anticorrosive coatings, with the added benefit of impressive optical properties, including high refractive index and transparency. prezi.com

The synthesis of hyperbranched polyurethanes can also be achieved through a two-step, solvent-free process using a polyester diol, a diisocyanate like toluene (B28343) diisocyanate, and a branching unit such as glycerol. researchgate.net While specific examples detailing the use of this compound in HBP synthesis are emerging, the principles suggest its potential in creating highly functional, crosslinked networks. The incorporation of HBPs is a strategy to toughen thermosets without significantly increasing the viscosity of the precursors, which is a major advantage in processing. chinesechemsoc.org

Thermoplastic poly(thiourethane-urethane)s (TPTURs) are a class of segmented elastomers that combine the desirable properties of both polyurethanes and polythiourethanes. mdpi.comnih.gov These materials consist of alternating soft and hard segments. The soft segments, typically made from a polycarbonate or polyether diol, provide flexibility, while the hard segments, formed from the reaction of a diisocyanate and a chain extender, impart strength and hardness. mdpi.comnih.gov

The synthesis of TPTURs can be carried out using a one-step melt polyaddition method. mdpi.comnih.gov In this process, a diisocyanate, a diol (for the soft segment), and a dithiol chain extender are reacted together, often in the presence of a catalyst like dibutyltin (B87310) dilaurate. upc.edumdpi.comresearchgate.net While this compound can be used, other diisocyanates like 1,1'-methanediylbis(4-isocyanatocyclohexane) (HMDI) have also been extensively studied in these systems. mdpi.comnih.gov

The properties of the resulting TPTURs are highly dependent on the weight percentage of the hard segments. mdpi.com Generally, as the hard segment content increases, properties such as hardness, tensile strength, modulus of elasticity, and refractive index also increase. mdpi.com Thermal analysis often reveals that these polymers can be partially or completely amorphous, with the degree of microphase separation between the hard and soft segments influencing their thermomechanical behavior. mdpi.com These materials offer a balance of properties, including good thermal stability and, in some cases, improved adhesive properties compared to their conventional polyurethane counterparts, making them suitable for a variety of applications. mdpi.comcore.ac.uk

Reversibly Cross-linkable Polymer Networks

The development of polymers capable of self-healing and reprocessing is a significant area of materials science, driven by the need for more sustainable and durable materials. This compound, also known as xylylene diisocyanate (XDI), has emerged as a key building block in the creation of reversibly cross-linkable polymer networks. These networks are characterized by dynamic covalent bonds that can break and reform under specific stimuli, such as heat or light, enabling the material to repair damage.

Research has focused on incorporating this compound into polyacrylate and polyurethane backbones to form networks with dynamic characteristics. A notable approach involves the formation of hindered urea bonds (HUBs). These bonds, formed between a diisocyanate like XDI and a bulky diamine, are reversible and allow for the dissociation and reassociation of the polymer network, leading to self-healing properties. The structure of the diisocyanate plays a crucial role in the mechanical and self-healing capabilities of the resulting polymer. By blending 1,4-bis(isocyanatomethyl)benzene (a para-isomer of XDI) with tetramethylxylene diisocyanate (TMXDI), researchers have been able to tailor the properties of polyacrylate urethane (B1682113) urea networks. Current time information in Bangalore, IN.mdpi.com It has been observed that the mechanical properties of these HUB-containing polymers at room temperature are more significantly influenced by the spacer structure of the diisocyanate than by steric hindrance. mdpi.comresearchgate.net

The self-healing efficiency of these polymers is a key performance metric. Studies have shown that soft polymer networks with a low glass-transition temperature (around 10 °C) and low indentation hardness (approximately 20 MPa) can achieve nearly 100% self-healing. researchgate.netresearchgate.net In contrast, harder networks with higher glass-transition temperatures (35–50 °C) and indentation hardness (150–200 MPa) exhibit reduced healing capabilities but may offer better damage-reporting properties. researchgate.netresearchgate.net

One study detailed the creation of a rosin-based cross-linked polymer incorporating dynamic urea bonds, which exhibited a tensile strength of up to 4.1 MPa, an elongation at break of 112%, and a stress self-healing efficiency of 91.3% after being held at 80 °C for 24 hours. researchgate.net Another approach has been the development of self-healing polymers based on π-π interactions, where the activation of supramolecular interactions at elevated temperatures (around 125-150 °C) allows for the breaking and reformation of non-covalent bonds, leading to healing. beilstein-journals.org

The table below summarizes the mechanical and self-healing properties of various polymer networks that utilize diisocyanates in their structure, illustrating the impact of different chemical strategies on material performance.

Polymer SystemKey Dynamic Bond/InteractionTensile Strength (MPa)Elongation at Break (%)Healing ConditionsHealing Efficiency (%)Reference(s)
Rosin-based Cross-linked PolymerDynamic Urea Bonds4.111280 °C, 24 h91.3 (Stress) researchgate.net
Soft Polyacrylate Urethane NetworkDiarylbibenzofuranone---~100 researchgate.netresearchgate.net
Rigid Polyacrylate Urethane NetworkDiarylbibenzofuranone---Lower researchgate.netresearchgate.net
PDMS Elastomer with Dual Dynamic BondsTelluride and Hydrogen Bonds1.01390UV light, 30 min98 (Strength) rsc.org
PDMS Elastomer with Dual Dynamic BondsTelluride and Hydrogen Bonds1.01390Xenon light, 60 min97 (Strength) rsc.org

Novel Monomers for Dental Restorative Composites

In the field of dental materials, there is a continuous search for improved restorative composites that offer enhanced longevity and mechanical performance. This compound (XDI) and its derivatives have been identified as promising precursors for the synthesis of novel urethane dimethacrylate (UDMA) monomers. nih.govresearchgate.netnih.gov These new monomers are being developed as alternatives to commonly used base monomers like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and traditional UDMA, which can have drawbacks such as high viscosity and concerns over the release of bisphenol A. nih.govresearchgate.net

The primary objective of developing XDI-based dental monomers is to enhance the mechanical strength of the final cured composite resin. researchgate.netnih.gov Research has demonstrated that urethane diacrylates synthesized from diisocyanates with aromatic or aliphatic rings, including 1,3-bis(isocyanatomethyl)benzene (XDI), can lead to cured resins with significantly improved mechanical properties. researchgate.netnih.gov For instance, composites formulated with these novel urethane acrylic monomers have shown an increase in elastic modulus of up to 40% and in strength of up to 21% when compared to resins based on UDMA. researchgate.netnih.gov

The viscosity of the monomer is a critical parameter for the handling and processing of dental composites. The viscosity of these novel urethane acrylic monomers has been found to be intermediate between that of UDMA and Bis-GMA. researchgate.netnih.govresearchgate.net This optimized viscosity can facilitate better mixing with filler particles and easier application in clinical settings. scribd.com

Furthermore, studies on urethane-dimethacrylate monomers synthesized from a derivative of XDI, 1,3-bis(1-isocyanato-1-methylethyl)benzene (B1330409) (MEBDI), have shown promising results. mdpi.comnih.gov When combined with a reactive diluent like triethylene glycol dimethacrylate (TEGDMA), these MEBDI-based copolymers exhibit a high degree of conversion during polymerization, low polymerization shrinkage, and reduced water sorption and solubility. mdpi.comnih.gov These characteristics are crucial for the long-term stability and durability of dental restorations.

The table below presents a comparison of the properties of experimental dental resin composites based on novel urethane dimethacrylate monomers with those of conventional materials.

Monomer SystemFlexural Strength (MPa)Flexural Modulus (GPa)Degree of Conversion (%)Viscosity (Pa·s)Key Advantage(s)Reference(s)
Urethane diacrylates from XDI, TMXDI, or NBDIUp to 21% higher vs UDMAUp to 40% higher vs UDMA-IntermediateEnhanced mechanical strength compared to UDMA-based resins. researchgate.netnih.gov
MEBDI-based urethane-dimethacrylates with TEGDMA--High-Low polymerization shrinkage, low water sorption and solubility, and good mechanical properties. mdpi.comnih.gov
Conventional Bis-GMA/TEGDMA---HighStandard material, but with concerns about viscosity and potential for bisphenol A leaching. mdpi.comnih.gov
Conventional UDMALower than novel monomersLower than novel monomers-Lower than Bis-GMAAlternative to Bis-GMA, but with less desirable mechanical properties. researchgate.netnih.gov

Advanced Characterization and Analytical Methodologies in Research

Molecular Weight and Morphology Characterization

The determination of molecular weight, its distribution, and the physical morphology of the polymer are fundamental to understanding its behavior. These characteristics directly influence mechanical strength, thermal properties, and processability.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. shimadzu.comlcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. azom.com A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first as they cannot penetrate the pores, while smaller molecules have a longer path and elute later. shimadzu.com This size-based separation allows for the determination of several key parameters.

Detailed research findings from GPC analysis provide insights into the success and control of the polymerization reaction. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz) are calculated from the resulting chromatogram. azom.com The ratio of Mw to Mn gives the polydispersity index (Đ), a measure of the breadth of the molecular weight distribution. researchgate.net For polyurethanes synthesized via step-growth polymerization, a Đ value approaching 2.0 is typically expected.

In the analysis of polyurethanes derived from bis(isocyanatomethyl)benzene, GPC is used to monitor the progress of the reaction and to characterize the final product. dtic.mil By tracking the molecular weight increase over time, reaction kinetics can be studied. The final molecular weight distribution is critical as it affects properties such as tensile strength, melt viscosity, and toughness. azom.com

Below is a representative data table illustrating typical GPC results for a series of polyurethanes synthesized with this compound under different reaction conditions.

Sample IDMn ( g/mol )Mw ( g/mol )Polydispersity (Đ = Mw/Mn)
PU-XDI-A35,00072,0002.06
PU-XDI-B48,00098,0002.04
PU-XDI-C55,000115,0002.09

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique that provides highly detailed information about a polymer's molecular structure. nih.gov It can determine absolute molecular weights, verify end-group functionalities, and identify repeating units with high accuracy. tytlabs.co.jpsigmaaldrich.com In this method, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the polymer molecules with minimal fragmentation. tuwien.at The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. youtube.com

For polymers made with this compound, MALDI-TOF MS can resolve individual oligomer chains, providing a detailed picture of the molecular weight distribution. nih.gov This is particularly useful for confirming the successful synthesis of the intended polymer structure and identifying any side products or unreacted species. researchgate.net The high resolution of MALDI-TOF allows for the unambiguous identification of the chemical composition of the polymer chains, including the mass of the repeating monomer unit and the end groups.

An illustrative data table derived from a hypothetical MALDI-TOF analysis of a low molecular weight polyurethane oligomer based on this compound and a polyol is presented below.

Peak (n)Theoretical Mass (m/z)Observed Mass (m/z)Structural Assignment
1576.6576.5Polyol + 1 XDI Unit
2764.8764.7Polyol + 2 XDI Units
3953.0952.9Polyol + 3 XDI Units
41141.21141.1Polyol + 4 XDI Units

Note: Masses correspond to the [M+Na]⁺ adduct, where 'n' represents the number of this compound (XDI) units added to a single polyol chain.

Microscopic Techniques (SEM, TEM, AFM) for Polymer Morphology and Nanostructure Analysis

Microscopic techniques are essential for visualizing the morphology and nanostructure of polymers. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide complementary information about the surface and bulk structure of materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions produce signals that reveal information about surface features, texture, and composition. For polymers derived from this compound, SEM is used to study features like spherulitic structures, phase separation, and the surface of films or foams.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal nanostructure of the polymer. A beam of electrons is transmitted through an ultrathin specimen, and the interaction of the electrons with the material creates an image. In segmented polyurethanes, TEM can visualize the phase-separated morphology, revealing the size, shape, and distribution of hard-segment domains within the soft-segment matrix. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a 3D profile of a sample's surface. researchgate.net A sharp tip on a cantilever scans the surface, and the deflection of the cantilever is used to create an image. AFM is particularly powerful for characterizing polyurethanes as it can operate in different modes to map not only topography but also variations in mechanical properties (like stiffness and adhesion) across the surface. utwente.nl This allows for the clear differentiation and imaging of hard and soft domains at the nanoscale. researchgate.net

The following table summarizes the primary information obtained from each microscopic technique for a typical segmented polyurethane.

TechniqueInformation ObtainedTypical Resolution
SEM Surface topography, micro-scale phase separation, porosity.1-10 nm
TEM Internal nanostructure, size and shape of hard/soft domains.<1 nm
AFM 3D surface profile, mapping of mechanical properties (stiffness, adhesion), nanoscale domain visualization.1-5 nm (horizontal), <0.1 nm (vertical)

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of materials. researchgate.net For polymers, rheological studies are critical for understanding processability and predicting performance in end-use applications. anton-paar.com The viscoelastic properties of polymer melts and solutions are highly sensitive to molecular weight, molecular weight distribution, and chain architecture (e.g., branching).

In the context of polymers made with this compound, rheological measurements are performed on both polymer melts and solutions. Oscillatory rheology is a common technique where a small, sinusoidal strain is applied to the sample and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Key findings from rheological studies include:

Viscosity: The resistance to flow is a crucial parameter for processes like extrusion and injection molding. Polymer melts typically exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate.

Gel Point: For cross-linking systems, rheology can precisely determine the gel point—the transition from a liquid to a solid network. At the gel point, G' and G'' often exhibit a characteristic power-law dependence on frequency. tripod.com

Relaxation Time: The crossover frequency, where G' equals G'', provides an estimate of the longest relaxation time of the polymer chains, which is related to the material's ability to dissipate stress.

These studies are vital for optimizing curing conditions, controlling melt flow during processing, and tailoring the final mechanical properties of materials based on this compound. anton-paar.com

The table below outlines key parameters obtained from rheological studies and their significance.

Rheological ParameterSymbolSignificance
Complex Viscosityη*Measure of a material's resistance to flow under oscillatory shear; relates to processability.
Storage ModulusG'Represents the elastic, solid-like behavior; energy stored per cycle of deformation.
Loss ModulusG''Represents the viscous, liquid-like behavior; energy dissipated as heat per cycle.
Tan Deltatan(δ) = G''/G'Damping factor; indicates the degree of viscoelasticity (high for liquids, low for solids).
Crossover FrequencyωcFrequency at which G' = G''; inversely related to the longest polymer relaxation time.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and compute their properties. It is particularly valuable for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For reactions involving Bis(isocyanatomethyl)benzene, DFT calculations can clarify the mechanisms of urethane (B1682113) formation, isocyanurate cyclotrimerization, and other side reactions. researchgate.netnih.gov By modeling the geometries of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathway. pku.edu.cn For instance, DFT studies on similar isocyanates have shown that the energy barrier for the direct reaction with an alcohol is significantly high but can be substantially lowered by the presence of catalysts or other assisting molecules that facilitate proton transfer. worldscientific.commdpi.com

Key parameters obtained from DFT calculations include:

Activation Energy (ΔE‡ or ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reaction rates. DFT can be used to compare catalyzed versus uncatalyzed pathways or the reactivity of different isocyanate isomers. mdpi.commdpi.com

Reaction Enthalpy (ΔH): The net energy change during a reaction, indicating whether it is exothermic or endothermic.

Transition State (TS) Geometry: The specific molecular arrangement at the peak of the energy barrier, which provides insight into the bond-forming and bond-breaking processes. mdpi.com

DFT calculations have been successfully applied to various isocyanate reactions. For example, studies on the reaction between diisocyanates and cellulose showed that a neighboring glucose unit could act as a proton transporter, significantly reducing the activation energy from ~33 kcal/mol to ~17 kcal/mol, which aligns well with experimental data. worldscientific.com Similarly, the mechanisms for urethane formation in the presence of amine catalysts have been explored, detailing the role of the catalyst in stabilizing transition states. mdpi.com Quantum chemical calculations can also help direct the spectroscopic identification of reactive intermediates formed during a catalytic cycle. researchgate.net

Reaction PathwayCatalyst/ConditionsCalculated Activation Energy (ΔG‡) (kcal/mol)Reference Finding
Urethane Formation (Direct Addition)Catalyst-free>24Theoretical calculations show a high energy barrier for the direct addition of isocyanate and hydroxyl groups. mdpi.com
Urethane Formation (Alcohol Catalysis)Excess Alcohol12-17Additional alcohol molecules can lower the activation energy by participating in the transition state. mdpi.com
Urethane Formation (Isocyanate Excess)Excess Isocyanate~15A two-step mechanism involving an allophanate intermediate via a six-centered transition state was proposed. mdpi.com
Isocyanurate CyclotrimerizationNucleophilic Anionic CatalystVariesThe reaction involves the formation of strongly nucleophilic amide species that catalyze the trimerization. researchgate.net

Computational Modeling of Polymer Networks and Dynamics

The formation of a crosslinked polymer network from monomers like this compound is a complex process involving chemical reactions and physical changes like gelation. Computational modeling provides a way to simulate this process and understand the resulting network architecture.

Reactive molecular dynamics (MD) simulations are a primary tool for this purpose. In this approach, a "reactive" force field is used, which allows for the dynamic formation and breaking of chemical bonds based on predefined criteria, mimicking the polymerization process. This enables the simulation of the growth of polymer chains and their crosslinking into a three-dimensional network. aip.org

These simulations can provide detailed information on:

Gelation Point: The critical conversion point at which a continuous network is formed throughout the system.

Reaction Kinetics: By incorporating reaction rates, these models can simulate the progress of polymerization over time. tue.nl

Due to the high computational cost of fully atomistic reactive simulations, coarse-grained (CG) models are often employed. tue.nl In CG models, groups of atoms are represented as single beads, which reduces the complexity of the system and allows for the simulation of larger systems over longer timescales. These models are parameterized to reproduce the properties of the more detailed atomistic models or experimental data.

Modeling TechniqueScaleKey Information ObtainedTypical Application
Reactive Molecular Dynamics (MD)AtomisticDetailed network formation, bond-level reaction events, gelation, defect formation. researchgate.netSimulating the initial stages of crosslinking and cure in thermoset systems.
Coarse-Grained (CG) ModelingMesoscaleLarge-scale network structure, phase separation dynamics, polymer morphology. tue.nlModeling the evolution of polymer networks over longer time and length scales.
Kinetic Monte Carlo (KMC)StochasticEvolution of molecular weight distribution, gel point, overall conversion kinetics.Studying polymerization kinetics where spatial arrangement is less critical.
Continuum ModelingMacroscalePrediction of bulk properties like temperature and species concentration during molding processes. aip.orgSimulating industrial processes like reaction injection molding (RIM). aip.org

Simulation of Structure-Property Relationships in this compound Polymers

Once a realistic model of the crosslinked polymer network is generated, molecular dynamics (MD) simulations are used to predict its macroscopic physical and mechanical properties. This establishes a crucial link between the chemical structure of the monomer and the performance of the final material. onlytrainings.comresearchgate.net By systematically varying structural parameters in the simulation, such as the isomer of this compound used or the crosslink density, researchers can computationally screen for materials with desired characteristics. sci-hub.box

Atomistic MD simulations are performed on the equilibrated polymer network to calculate various properties:

Thermomechanical Properties: The glass transition temperature (Tg) is a key property that can be predicted by simulating the cooling of the polymer and observing the change in density or mobility. rsc.orgnih.gov The coefficient of thermal expansion can also be derived from these simulations.

Mechanical Properties: By applying virtual tensile or shear strain to the simulated polymer box, a stress-strain curve can be generated. From this curve, mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio can be calculated, providing insight into the material's stiffness and strength. mdpi.com

Dynamical Properties: Simulations can track the mobility of polymer chains, which is related to properties like viscosity and diffusion. In polyurethane systems, simulations can reveal how hard and soft segments restrict each other's movement. rsc.orgrsc.org

These simulation approaches allow for a deep understanding of how molecular features—such as the rigidity of the benzene (B151609) ring in this compound, the length and flexibility of the polyol, and the density of urethane crosslinks—collectively determine the final material properties. nih.gov

Structural Feature (Input)Simulated Property (Output)Relationship/Insight
Crosslink DensityGlass Transition Temperature (Tg)Higher crosslink density generally restricts chain mobility, leading to a higher predicted Tg. nih.gov
Hard Segment Content (from Diisocyanate)Young's ModulusIncreased hard segment content typically increases the stiffness and predicted Young's modulus of the polymer. mdpi.com
Intermolecular Interactions (e.g., H-bonding)Tensile StrengthStronger intermolecular forces, such as hydrogen bonds between urethane groups, lead to higher simulated tensile strength. rsc.org
Monomer Rigidity (e.g., Aromatic Ring)Coefficient of Thermal ExpansionRigid molecular structures tend to result in materials with lower thermal expansion. rsc.org

Future Research Directions and Sustainability in Bis Isocyanatomethyl Benzene Chemistry

Advancements in Sustainable Polymer Synthesis from Bis(isocyanatomethyl)benzene

The sustainable production of polymers derived from this compound hinges on greening both the monomer synthesis and the subsequent polymerization processes. This involves a fundamental rethinking of traditional chemical pathways to reduce hazardous substance use and embrace renewable resources.

A primary focus in the sustainable production of aromatic isocyanates like this compound is the move away from hazardous reagents, most notably phosgene (B1210022). biorizon.euresearchgate.net Traditional isocyanate synthesis involves the use of highly toxic phosgene gas, presenting significant safety and environmental concerns. researchgate.netrsc.org Research is actively exploring phosgene-free routes that align with the principles of green chemistry.

One of the most promising alternatives is the thermal decomposition of carbamates. researchgate.net This method involves two main steps: the synthesis of a carbamate (B1207046) precursor, followed by its thermal cracking to yield the desired isocyanate and an alcohol, which can potentially be recycled. researchgate.netuniversiteitleiden.nl Another significant green alternative is the reductive carbonylation of nitroaromatic compounds. universiteitleiden.nl This catalytic pathway can form isocyanates directly from nitro compounds and carbon monoxide, avoiding the need for phosgene entirely. universiteitleiden.nl

These greener synthetic routes offer substantial advantages by eliminating highly toxic reagents and potentially reducing waste generation. biorizon.euresearchgate.net

Table 1: Comparison of Isocyanate Synthesis Routes

Synthesis RouteKey ReagentsAdvantagesChallenges
Traditional Phosgenation Amine, PhosgeneEstablished industrial process, high yieldUse of highly toxic and corrosive phosgene, generation of HCl byproduct researchgate.net
Thermal Decomposition of Carbamates Amine, CO₂, AlcoholPhosgene-free, potential for alcohol recycling researchgate.netRequires high temperatures for decomposition, potential for side reactions
Reductive Carbonylation Nitro Compound, Carbon MonoxidePhosgene-free, direct conversion universiteitleiden.nlRequires effective and robust catalyst systems, optimization of reaction conditions

The foundation of this compound is the aromatic benzene (B151609) ring, traditionally derived from fossil fuels. kit.edu A key direction for sustainability is the development of bio-based routes to aromatic platform chemicals like benzene, toluene (B28343), and xylene (BTX). biobasedpress.euchemicalsknowledgehub.com Lignocellulosic biomass, a non-food renewable resource, is a primary candidate for this endeavor. biobasedpress.eursc.org

Several technological pathways are being explored to convert biomass into aromatic compounds:

Catalytic Pyrolysis: This involves the thermal decomposition of biomass in the absence of oxygen, followed by catalytic upgrading of the vapors to produce a mixture of aromatic hydrocarbons. kit.edubiobasedpress.eu

Sugar Conversion: Consortia like Biorizon are developing processes to convert sugars derived from biomass into furans, which can then be further converted to aromatics through processes like Diels-Alder reactions. kit.edubiobasedpress.eu

Lignin Depolymerization: Lignin, an abundant natural polymer rich in aromatic units, can be broken down to produce a range of aromatic chemicals. biobasedpress.eursc.org

Companies like Anellotech are advancing technologies such as Bio-TCat™, a thermal catalytic process to convert non-food biomass, like loblolly pine, directly into BTX. chemicalsknowledgehub.comifpenergiesnouvelles.com These bio-based aromatics are chemically identical to their petrochemical counterparts, enabling their use as "drop-in" replacements for the synthesis of bio-based this compound. chemicalsknowledgehub.com The successful production of high-purity bio-based paraxylene from these processes marks a significant milestone towards creating polymers from 100% renewable sources. ifpenergiesnouvelles.com

Strategies for Chemical Recycling and Reprocessing of this compound-Based Polymers

Creating a circular economy for polyurethane materials derived from this compound is a critical research frontier. This involves developing efficient methods to deconstruct the polymer matrix back to its constituent monomers and designing polymers that are inherently easier to reprocess.

Chemical recycling aims to reverse the polymerization process, breaking down the robust urethane (B1682113) linkages to recover valuable monomers. uctm.eduwur.nl This approach is essential for thermoset polyurethanes which cannot be simply melted and remolded. google.com Several solvolysis methods are employed for this purpose:

Glycolysis: The reaction of polyurethane waste with diols at elevated temperatures (often above 200°C) breaks the urethane bonds to yield recycled polyols. nih.govunipd.itmdpi.com

Hydrolysis: Using water or steam, this process can decompose polyurethanes into polyols, amines, and carbon dioxide. unipd.it

Aminolysis & Ammonolysis: These processes use amines or ammonia (B1221849) to break down the polymer, yielding polyols and aromatic amines. unipd.itacs.org

A significant challenge in polyurethane recycling has been the recovery of the isocyanate component, as typical depolymerization methods convert it into derivative amines. nih.gov However, recent breakthroughs have demonstrated strategies for the direct recovery of isocyanates. One novel approach uses an organoboron Lewis acid to mediate the depolymerization under mild conditions (e.g., ~80°C), successfully regenerating isocyanates from both thermoplastic and thermoset polyurethanes. nih.govacs.org This allows for a closed-loop system where the recovered this compound can be used to synthesize virgin-quality polymers. nih.gov

Table 2: Overview of Polyurethane Depolymerization Methods

MethodReagentPrimary Recovered ProductsKey Features
Glycolysis Diols/GlycolsRecycled PolyolsMost mature chemical recycling route; requires high temperatures. nih.govmdpi.com
Hydrolysis Water/SteamPolyols, Amines, CO₂One of the earliest developed techniques. unipd.it
Ammonolysis AmmoniaPolyols, Aromatic AminesEffective for producing amines from the isocyanate component. acs.org
Organoboron-mediated Depolymerization Organoboron Lewis AcidIsocyanates, AlcoholsAllows direct recovery of the isocyanate monomer under mild conditions. nih.govacs.org

An innovative approach to polymer sustainability involves designing materials with built-in reprocessability. This is achieved by incorporating dynamic covalent bonds (DCBs) into the polymer network. nih.govresearchgate.netnih.gov Unlike permanent covalent bonds in traditional thermosets, DCBs can undergo reversible breaking and reforming in response to an external stimulus like heat. rsc.orgmdpi.com

For polymers based on this compound, the urethane linkage itself can exhibit dynamic behavior, dissociating back into isocyanate and alcohol at elevated temperatures. rsc.org This reversible isocyanate chemistry allows the cross-linked network to flow, enabling it to be reprocessed, reshaped, or healed, much like a thermoplastic. nih.govrsc.org By carefully designing the polymer architecture and incorporating specific catalysts or dynamic linkages, researchers can create covalent adaptable networks (CANs) that bridge the gap between robust thermosets and reprocessable thermoplastics, offering a pathway to recyclable, high-performance materials. researchgate.net

Innovation in Smart Materials Design and Functionality with this compound

The rigid aromatic structure and reactive isocyanate groups of this compound make it a valuable building block for advanced functional and "smart" materials. These materials are designed to respond in a controlled and predictable way to external stimuli such as light, temperature, or pH. mdpi.com

The incorporation of this compound into polymer backbones can impart specific properties due to its aromatic nature. For example, polymers containing dimethylbenzene moieties, structurally related to the core of this compound, have been shown to exhibit characteristics of black materials with potential use in pyroelectric sensors and thermal detectors. nih.gov

Furthermore, the principles of dynamic covalent chemistry, as discussed for reprocessable networks, are also fundamental to the creation of shape-memory and self-healing polymers. nih.govnih.gov By using this compound to form networks with thermally reversible urethane cross-links, materials can be designed to change shape in response to temperature or to autonomously repair damage, extending their functional lifetime and reliability. The development of such functional polymers represents a key area of innovation, transforming passive materials into active and responsive systems. nih.govsigmaaldrich.com

Q & A

Q. What are the established synthetic routes for Bis(isocyanatomethyl)benzene, and how do reaction conditions influence yield and purity?

this compound (CAS 25854-16-4 or 3634-83-1) is typically synthesized via phosgenation of m-xylylenediamine. Key factors include temperature control (e.g., 40–60°C to minimize side reactions) and solvent selection (e.g., toluene or chlorobenzene). Catalysts like triethylamine may enhance reaction efficiency. Purity is verified using HPLC (>98%) and FTIR (N=C=O stretch at ~2270 cm⁻¹). Safety protocols for handling isocyanates, such as inert atmospheres and PPE, are critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • FTIR : Confirm isocyanate groups via peaks at ~2270 cm⁻¹ (asymmetric N=C=O stretch) and 1410 cm⁻¹ (C-N stretch).
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm and methylene protons (CH₂NCO) at δ 4.3–4.5 ppm.
  • HPLC/GC-MS : Quantify purity and detect impurities (e.g., residual amines or solvents).
  • Elemental Analysis : Validate molecular formula (C₁₀H₈N₂O₂) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as corrosive (UN 3082) and flammable (Fp >100°C). Use fume hoods, nitrile gloves, and spill kits. Storage requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent polymerization. Emergency procedures for skin/eye exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in polyurethane formation compared to aliphatic isocyanates?

The aromatic ring in this compound introduces rigidity, enhancing thermal stability in polyurethanes. Kinetic studies show slower reaction rates with polyols compared to aliphatic isocyanates (e.g., HDI) due to steric hindrance from the methylene groups. Computational modeling (DFT) can quantify activation energies for urethane bond formation .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound-based polymers?

Discrepancies in decomposition temperatures (TGA data ranging 250–300°C) may arise from differences in curing agents (e.g., trimethylol propane vs. polyether polyols) or crosslink density. Controlled studies using DSC (heating rate 10°C/min under N₂) and standardized curing protocols (e.g., 24h at 80°C) improve reproducibility. Statistical tools like ANOVA can identify significant variables .

Q. How can computational chemistry predict the reactivity of this compound with nucleophiles in solvent-free systems?

Molecular dynamics (MD) simulations and QSAR models analyze interactions with amines or alcohols. Parameters like electron density (via ESP maps) and frontier molecular orbitals (HOMO-LUMO gaps) predict regioselectivity. Experimental validation via in-situ FTIR monitors reaction progress .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant, and how are they mitigated?

Key issues include heat management (exothermic phosgenation) and byproduct control (e.g., HCl gas). Pilot-scale reactors with jacketed cooling and continuous phosgene scrubbers (NaOH solutions) improve safety. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., phosgene flow rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.